molecular formula C9H9NO2 B183947 4H-1-Benzopyran-4-one, 3-amino-2,3-dihydro- CAS No. 20811-42-1

4H-1-Benzopyran-4-one, 3-amino-2,3-dihydro-

Cat. No. B183947
CAS RN: 20811-42-1
M. Wt: 163.17 g/mol
InChI Key: GQGXWCHTYSBDRU-UHFFFAOYSA-N
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Description

“4H-1-Benzopyran-4-one, 3-amino-2,3-dihydro-” is a chemical compound. It has a molecular formula of C9H8O2 and a molecular weight of 148.1586 .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a new synthetic methodology has been developed to afford the carboxamide-phthalide through an oxidative contraction ring rearrangement from a novel 3,4-diaminoisocoumarin derivative . Another study reported the synthesis of benzopyran-4-one-isoxazole conjugates via the Vilsmeier–Haack formylation reaction .


Molecular Structure Analysis

The molecular structure of “4H-1-Benzopyran-4-one, 3-amino-2,3-dihydro-” can be analyzed using various techniques. The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4H-1-Benzopyran-4-one, 3-amino-2,3-dihydro-” include a molecular weight of 148.1586 . More detailed properties such as boiling point, critical temperature, and density can be obtained from databases like the NIST/TRC Web Thermo Tables .

Future Directions

The future directions for the study of “4H-1-Benzopyran-4-one, 3-amino-2,3-dihydro-” could involve further exploration of its synthesis, reactivity, and potential biological activity. The development of new synthetic methodologies and the study of related compounds could also provide valuable insights .

properties

CAS RN

20811-42-1

Product Name

4H-1-Benzopyran-4-one, 3-amino-2,3-dihydro-

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

3-amino-2,3-dihydrochromen-4-one

InChI

InChI=1S/C9H9NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5,10H2

InChI Key

GQGXWCHTYSBDRU-UHFFFAOYSA-N

SMILES

C1C(C(=O)C2=CC=CC=C2O1)N

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2O1)N

Origin of Product

United States

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